Methyl 3-methyl-5-vinylpicolinate
Description
Methyl 3-methyl-5-vinylpicolinate is a pyridine-derived methyl ester featuring a methyl group at position 3 and a vinyl group at position 5. The vinyl group may enable polymerization or serve as a reactive site for further functionalization, while the methyl ester moiety enhances solubility and stability in organic reactions .
Properties
CAS No. |
1360952-36-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 5-ethenyl-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3 |
InChI Key |
PNYLQKFZBXJSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.
Reduction: 3-methyl-5-vinylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the substituent used.
Scientific Research Applications
Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Below is a comparative analysis of Methyl 3-methyl-5-vinylpicolinate and its structural analogs, focusing on substituent effects, physical properties, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Methyl Picolinate Derivatives
*Hypothetical data inferred from analogs; †Calculated based on structural analogs.
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- Fluoro (e.g., ) and chloro () substituents increase acidity and electrophilicity, making these compounds more reactive in nucleophilic substitutions. The trifluoromethyl group in further enhances lipophilicity and metabolic stability .
- Formyl groups () are highly reactive, enabling cross-coupling or condensation reactions.
- Electron-Donating Groups (EDGs): Methyl and methoxy groups () stabilize the pyridine ring via resonance, reducing susceptibility to electrophilic attack. The amino group () introduces hydrogen-bonding capacity, improving solubility in polar solvents .
Vinyl Group (Hypothetical):
- The conjugated double bond in the vinyl group may facilitate Diels-Alder reactions or polymerization, distinguishing this compound from halogenated analogs.
Physical Properties
Table 2: Predicted Physical Properties of Selected Analogs
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